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Compound of Interest

Compound Name: 1-Benzyl-4-hydroxypiperidine

Cat. No.: B029503 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the experimental setup for reactions

involving 1-benzyl-4-hydroxypiperidine, a versatile building block in the synthesis of

pharmaceutically active compounds. The protocols and data presented are intended to guide

researchers in the development of novel therapeutics, particularly those targeting G-protein

coupled receptors (GPCRs).

Introduction
1-Benzyl-4-hydroxypiperidine is a commercially available secondary alcohol and tertiary

amine that serves as a key intermediate in the synthesis of a wide range of biologically active

molecules.[1][2] Its piperidine core is a common scaffold in many central nervous system

(CNS) active drugs. The benzyl group provides a convenient protecting group for the piperidine

nitrogen, which can be removed at a later synthetic stage. The hydroxyl group at the 4-position

offers a reactive handle for various chemical transformations, including etherification and

esterification, allowing for the introduction of diverse functionalities to explore structure-activity

relationships (SAR).

Physicochemical Properties
A summary of the key physicochemical properties of 1-benzyl-4-hydroxypiperidine is

provided in the table below.
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Property Value Reference

CAS Number 4727-72-4 [2][3]

Molecular Formula C₁₂H₁₇NO [2]

Molecular Weight 191.27 g/mol [2][3]

Appearance
White to off-white crystalline

powder
[2]

Melting Point 61-63 °C [2][3]

Boiling Point 127-128 °C at 2 mmHg [3]

Solubility

Soluble in Chloroform,

Dichloromethane, Ethyl

Acetate, DMSO, Acetone

Applications in Drug Discovery
1-Benzyl-4-hydroxypiperidine is a valuable starting material for the synthesis of compounds

targeting various receptors, including:

Dopamine D4 Receptor Antagonists: These compounds are being investigated for the

treatment of neuropsychiatric disorders such as schizophrenia and Parkinson's disease.[4][5]

Histamine H3 Receptor Antagonists: These agents have potential applications in the

treatment of cognitive disorders, sleep disorders, and attention-deficit hyperactivity disorder

(ADHD).[6][7]

Opioid Analgesics: The piperidine scaffold is a core component of many potent opioid

analgesics, such as fentanyl and its analogs.[8][9]

Neurokinin-1 (NK1) Receptor Antagonists: These compounds are used as antiemetics and

are being explored for their potential as antidepressants and anxiolytics.[10][11]

Acetylcholinesterase (AChE) Inhibitors: Derivatives have been synthesized and evaluated for

their potential in treating Alzheimer's disease.[12][13]
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Experimental Protocols
The following are detailed protocols for common reactions involving 1-benzyl-4-
hydroxypiperidine and its derivatives.

Protocol 1: O-Alkylation via Williamson Ether Synthesis
This protocol describes the synthesis of ether derivatives at the 4-position of the piperidine ring,

a common step in the preparation of dopamine D4 and histamine H3 receptor antagonists.

Reaction Scheme:

Materials:

1-Benzyl-4-hydroxypiperidine

Alkyl halide (e.g., benzyl bromide)

Sodium hydride (NaH), 60% dispersion in mineral oil

Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)

Water

Ethyl acetate

Brine

Procedure:

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add

a suspension of sodium hydride (1.2 equivalents) in anhydrous THF.

Cool the suspension to 0 °C using an ice bath.

Slowly add a solution of 1-benzyl-4-hydroxypiperidine (1.0 equivalent) in anhydrous THF

to the cooled suspension.
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Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for

an additional 30 minutes.

Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 equivalents) dropwise.

Allow the reaction to warm to room temperature and stir until thin-layer chromatography

(TLC) analysis indicates the complete consumption of the starting material.

Carefully quench the reaction by the slow addition of water at 0 °C.

Extract the aqueous layer with ethyl acetate (3 x volumes).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and

concentrate under reduced pressure.

Purify the crude product by flash column chromatography on silica gel to afford the desired

ether.

Protocol 2: Reductive Amination
This protocol details the synthesis of N-substituted piperidine derivatives, a key step in the

development of various receptor ligands.[4]

Reaction Scheme:

Materials:

4-Benzyloxypiperidine (can be synthesized from N-Boc-4-hydroxypiperidine)

Aldehyde (e.g., aromatic aldehyde)

Triethylamine (Et₃N)

Sodium triacetoxyborohydride (NaBH(OAc)₃)

Dichloromethane (DCM)

Saturated sodium bicarbonate solution
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Procedure:

To a solution of 4-benzyloxypiperidine (1.0 equivalent) and the desired aldehyde (1.1

equivalents) in DCM, add triethylamine (1.5 equivalents).

Stir the mixture at room temperature for 30 minutes.

Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise.

Stir the reaction at room temperature for 12-18 hours.

Quench the reaction with a saturated sodium bicarbonate solution and extract with DCM.

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

Purify the crude product by flash column chromatography.

Protocol 3: N-Debenzylation
This protocol describes the removal of the N-benzyl protecting group, often a necessary step in

the final stages of a synthetic sequence.

Materials:

N-Benzylated heterocycle (e.g., 1-benzyl-4-(alkoxy)piperidine)

Potassium tert-butoxide (KOtBu)

Dimethyl sulfoxide (DMSO)

Oxygen gas

Saturated ammonium chloride solution

Ethyl acetate

Procedure:
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Dissolve the N-benzylated heterocycle (1.0 equivalent) in DMSO in a flame-dried flask.

While stirring the solution at room temperature, add a 1 M solution of potassium tert-butoxide

in THF (7.0 equivalents).

Bubble oxygen gas into the solution via a gas dispersion tube for 10 minutes, or until TLC

indicates the completion of the reaction.

Quench the reaction with a saturated ammonium chloride solution.

Extract the product three times with ethyl acetate.

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under

reduced pressure.

Purify the crude product by column chromatography.[14]

Data Presentation
The following tables summarize the binding affinities of representative compounds synthesized

from 1-benzyl-4-hydroxypiperidine derivatives for their respective targets.

Table 1: Binding Affinities of Histamine H3 Receptor Antagonists[6]

Compound hH3R pKi

9b1 6.78

9b2 7.09

9b5 6.99

9b6 6.97

Table 2: Binding Affinities of Dopamine D4 Receptor Antagonists[5]
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Compound D4R pKi D2/D4 Selectivity D3/D4 Selectivity

8 8.71 724 363

16 8.79 2239 -

19 8.82 380 162

Visualizations
Experimental Workflow for O-Alkylation
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Caption: Workflow for the O-alkylation of 1-Benzyl-4-hydroxypiperidine.
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Caption: Generalized signaling pathway for G-protein coupled receptors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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